molecular formula C11H14N4O B13048958 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B13048958
M. Wt: 218.26 g/mol
InChI Key: YJQQTYKVKPHPFL-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that features a triazolo-pyridine core fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the cyclization of N-(pyridin-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the triazolo-pyridine core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it binds to the catalytic subunit of DNA-PK, preventing the repair of double-strand DNA breaks . This inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its tetrahydropyran ring, which can enhance its solubility and bioavailability compared to other triazolo-pyridine derivatives. This structural feature makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C11H14N4O/c12-11-13-10-3-1-2-9(15(10)14-11)8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H2,12,14)

InChI Key

YJQQTYKVKPHPFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC3=NC(=NN32)N

Origin of Product

United States

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